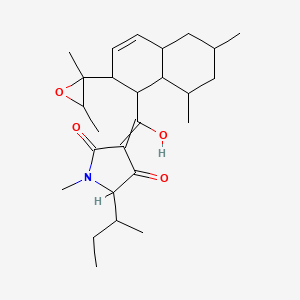

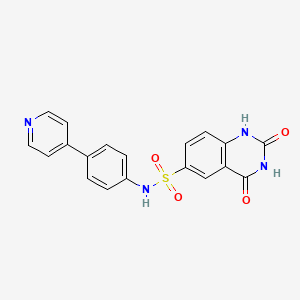

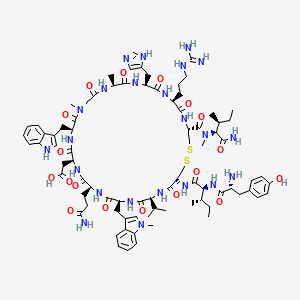

2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide

Übersicht

Beschreibung

ARN19874 is an inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD; IC50 = 33.7 µM). It is selective for NAPD-PLD over carbonic anhydrase II, neutral endopeptidase, and angiotensin-converting enzyme (ACE) up to 50 µM. ARN19874 (50 µM) increases the levels of certain NAPE substrates and decreases the endogenous levels of stearoyl ethanolamide, but not oleoyl ethanolamide or palmitoyl ethanolamide, in HEK293 cells.

ARN19874 is the first small-molecule NAPE-PLD inhibitor.

Wissenschaftliche Forschungsanwendungen

Sulfonamide Hybrids in Pharmacology

Sulfonamide-based compounds, including the quinazoline sulfonamide derivatives, play a pivotal role in pharmacology. They exhibit a broad spectrum of biological activities, such as antibacterial, anti-inflammatory, and antitumor properties. These compounds often incorporate various pharmacologically active scaffolds, leading to a considerable range of hybrids named sulfonamide hybrids (Ghomashi et al., 2022).

Antimicrobial Properties

Quinazoline sulfonamide derivatives have been studied for their antimicrobial properties. These compounds show remarkable antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Patel et al., 2010).

Cardiovascular Therapeutics

These derivatives have potential in cardiovascular therapeutics, specifically in the treatment of atrial fibrillation. Optimization of the phenyl quinazoline series has led to the development of clinical candidates showing robust effects in pharmacodynamic models (Gunaga et al., 2017).

Cancer Research and Therapy

Quinazoline sulfonamides have shown promising results in cancer research. Their ability to interact with various biological targets, including DNA and proteins, has been explored for developing novel anticancer agents (Devegowda et al., 2016).

Neuropharmacology

These compounds have been investigated for their role in neuropharmacology. They serve as competitive antagonists of specific receptors like the AMPA receptor, showing potential in treating conditions like epilepsy (Orain et al., 2017).

Antimalarial Applications

Some quinazoline sulfonamide derivatives have been synthesized and tested for antimalarial activity, demonstrating significant potential in this area (Jx et al., 1983).

Enzyme Inhibition

Particularly, 2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide has been identified as the first small-molecule inhibitor of NAPE-PLD, a zinc enzyme crucial in biochemical pathways (Castellani et al., 2017).

Eigenschaften

IUPAC Name |

2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBGIIQHYNFABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes ARN19874 significant in the context of NAPE-PLD research?

A: ARN19874 is notable for being the first reported small-molecule inhibitor specifically targeting NAPE-PLD. [] Prior to its discovery, research on NAPE-PLD and its role in N-acyl-ethanolamide biosynthesis was hindered by the lack of potent and selective inhibitors. ARN19874's emergence opened new avenues for investigating this enzyme and its associated pathways.

Q2: How does the discovery of ARN19874 compare to other NAPE-PLD inhibitors discussed in the research?

A: The research highlights that while compounds like lithocholic acid (LCA) demonstrated NAPE-PLD inhibitory activity, they also exhibited significant activity on other targets like TGR5. [] This lack of selectivity posed challenges in isolating the specific effects of NAPE-PLD inhibition. ARN19874, while less potent than subsequently discovered inhibitors like hexachlorophene and bithionol, provided a crucial starting point for further development of selective NAPE-PLD inhibitors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)